molecular formula C8H9IN2O2 B13672622 Ethyl 3-iodo-6-methylpyrazine-2-carboxylate

Ethyl 3-iodo-6-methylpyrazine-2-carboxylate

Cat. No.: B13672622
M. Wt: 292.07 g/mol
InChI Key: NKUHVGZEAUYJAV-UHFFFAOYSA-N
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Description

Ethyl 3-iodo-6-methylpyrazine-2-carboxylate is a chemical compound belonging to the class of pyrazine derivatives Pyrazines are nitrogen-containing heterocycles that are widely used in various fields due to their unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-iodo-6-methylpyrazine-2-carboxylate typically involves the iodination of 6-methylpyrazine-2-carboxylic acid followed by esterification. The iodination can be achieved using iodine and a suitable oxidizing agent under controlled conditions. The esterification process involves reacting the iodinated product with ethanol in the presence of an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-iodo-6-methylpyrazine-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form deiodinated products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxides. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used under inert atmosphere conditions.

Major Products

    Substitution Reactions: Products include azido, thiol, or alkoxy derivatives.

    Oxidation and Reduction: Products include oxides or deiodinated pyrazine derivatives.

    Coupling Reactions: Products include biaryl or heteroaryl compounds.

Scientific Research Applications

Ethyl 3-iodo-6-methylpyrazine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.

    Biology: It serves as a building block for the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the field of oncology.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-iodo-6-methylpyrazine-2-carboxylate involves its interaction with molecular targets through its functional groups. The iodine atom and ester group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to interact with enzymes and receptors involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-bromo-6-methylpyrazine-2-carboxylate
  • Ethyl 3-chloro-6-methylpyrazine-2-carboxylate
  • Ethyl 3-fluoro-6-methylpyrazine-2-carboxylate

Uniqueness

Ethyl 3-iodo-6-methylpyrazine-2-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its halogenated counterparts. The larger atomic size and higher polarizability of iodine make it more reactive in substitution and coupling reactions, providing access to a wider range of derivatives and applications.

Properties

Molecular Formula

C8H9IN2O2

Molecular Weight

292.07 g/mol

IUPAC Name

ethyl 3-iodo-6-methylpyrazine-2-carboxylate

InChI

InChI=1S/C8H9IN2O2/c1-3-13-8(12)6-7(9)10-4-5(2)11-6/h4H,3H2,1-2H3

InChI Key

NKUHVGZEAUYJAV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=CN=C1I)C

Origin of Product

United States

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